molecular formula C13H19N5O3S B13413369 5'-Isopropylthioadenosine

5'-Isopropylthioadenosine

Cat. No.: B13413369
M. Wt: 325.39 g/mol
InChI Key: VYKMAEUZJOVKCO-QYVSTXNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Isopropylthioadenosine is a synthetic nucleoside derivative designed for advanced pharmacological research, specifically targeting the adenosine receptor (AR) family. As a C2,5'-disubstituted adenosine analogue, it acts as a potent agonist or antagonist at one or more of the four adenosine receptor subtypes (A 1 , A 2A , A 2B , and A 3 ) . These receptors are G protein-coupled receptors that play a crucial role in regulating a wide array of physiological functions, including immune response, inflammation, and neurotransmission . By modulating these pathways, this compound holds significant research value for investigating potential therapeutic interventions for conditions such as neurodegenerative diseases, cardiovascular disorders, and inflammatory ailments . The strategic substitution at the 5'-position with an isopropylthio group is a key structural feature known to enhance binding affinity and selectivity for specific adenosine receptor subtypes, influencing intracellular cAMP levels to either inhibit or stimulate downstream signaling cascades . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H19N5O3S

Molecular Weight

325.39 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(propan-2-ylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H19N5O3S/c1-6(2)22-3-7-9(19)10(20)13(21-7)18-5-17-8-11(14)15-4-16-12(8)18/h4-7,9-10,13,19-20H,3H2,1-2H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1

InChI Key

VYKMAEUZJOVKCO-QYVSTXNMSA-N

Isomeric SMILES

CC(C)SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC(C)SCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis Using Methylthioadenosine Nucleosidases

Research has shown that 5'-Isopropylthioadenosine can be synthesized or studied via enzymatic reactions involving methylthioadenosine/S-adenosylhomocysteine nucleosidases (MTNs or MTANs, EC 3.2.2.9). These enzymes catalyze the cleavage and salvage of adenine and methionine from substrates such as 5'-methylthioadenosine and its analogs, including this compound.

  • Recombinant expression of MTNs in Escherichia coli BL21(DE3)pLysS cells enables the production of enzymes that can process this compound.
  • Enzymatic assays use purified MTNs to convert nucleoside analogs, including this compound, allowing for kinetic studies and potential preparative enzymatic transformations.
  • Optimal enzymatic reaction conditions include buffers such as sodium phosphate-citric acid or sodium phosphate at pH values between 5 and 7, with reaction temperatures around 22-30°C.
  • The enzymatic approach is valuable for preparing this compound analogs in a regio- and stereospecific manner, although it is primarily used for characterization rather than bulk synthesis.

Chemical Synthesis Methods

Selective Alkylation of Adenosine Derivatives

Chemical synthesis of this compound involves selective alkylation of adenosine or protected adenosine derivatives at the 5' position with an isopropylthio group. This is typically achieved by:

  • Starting with a suitably protected adenosine nucleoside to prevent side reactions at other hydroxyl groups.
  • Using alkylating agents such as isopropylthiol derivatives or isopropylthioalkyl halides under controlled conditions.
  • Employing activators like N-iodosuccinimide (NIS) to facilitate selective alkylation at low temperatures (e.g., −45°C) to increase regioselectivity and yield.

Stepwise Synthetic Route Example

Step Operation Reagents/Conditions Time
1 Protection of 3' and 5' hydroxyl groups Use of suitable protecting groups (e.g., silyl or acyl groups) Variable
2 Activation of 5' position Treatment with methylthio or isopropylthio alkylating agents with NIS at low temperature ~1-2 hours
3 Deprotection Removal of protecting groups under mild acidic or basic conditions Variable
4 Purification Column chromatography or crystallization Variable

This method allows for the synthesis of this compound with good regioselectivity and purity, suitable for further biochemical studies or pharmaceutical applications.

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents/Conditions Advantages Limitations
Enzymatic Adenosine or analogs Recombinant MTNs, IPTG induction, phosphate buffers, 22-30°C High specificity, mild conditions Limited scale, enzyme availability
Chemical Synthesis Protected adenosine derivatives Isopropylthio alkylating agents, NIS, low temperature (-45°C) Scalable, versatile Requires protection/deprotection steps

Chemical Reactions Analysis

Types of Reactions: 5’-Isopropylthioadenosine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the isopropylthio group, reverting to adenosine.

    Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Adenosine.

    Substitution: Various substituted adenosine derivatives depending on the nucleophile used.

Scientific Research Applications

5’-Isopropylthioadenosine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

    Biology: Studied for its role in cellular signaling pathways and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of 5’-Isopropylthioadenosine involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of adenosine receptors, influencing cellular signaling pathways. The compound may also inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as DNA synthesis and repair.

Comparison with Similar Compounds

  • 5’-Methylthioadenosine
  • 5’-Ethylthioadenosine
  • 5’-Isobutylthioadenosine

Comparison: 5’-Isopropylthioadenosine is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biochemical assays. For instance, the steric hindrance and electronic effects of the isopropyl group can influence its interaction with molecular targets, making it a valuable tool in research.

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